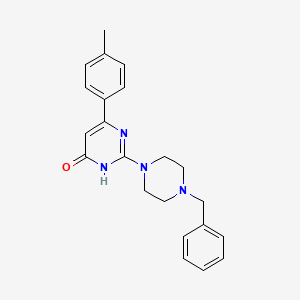![molecular formula C22H17ClN2O3 B6087656 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as CDMB, is a benzoxazole derivative that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide disrupts the folding and stabilization of these oncogenic proteins, leading to their degradation and ultimately inhibiting tumor growth.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have other interesting biochemical and physiological effects. Studies have shown that 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Furthermore, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. Additionally, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have a low toxicity profile, which is important for laboratory experiments. However, one limitation of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its specificity for Hsp90, which may limit its potential applications in other areas of research.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is the development of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, as well as its potential side effects. Additionally, research could focus on the development of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide analogues with improved potency and selectivity. Finally, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide could be investigated for its potential applications in other areas of research, such as neurodegenerative diseases or infectious diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-chlorobenzamide with 2-(2-methylphenyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exhibits anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential anti-cancer agent.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-5-3-4-6-16(13)22-25-18-12-15(8-10-20(18)28-22)24-21(26)17-11-14(23)7-9-19(17)27-2/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVNVGXUVGTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6087591.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)